Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride typically involves the reaction of ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate with thiourea in refluxing ethanol containing triethylamine . The reaction mixture is then poured into crushed ice, neutralized with sodium carbonate, and extracted with chloroform . The product is obtained after purification and characterization using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification steps can be optimized using industrial-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the pyrimidine ring using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with receptor proteins, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate hydrochloride is unique due to its specific aminoethyl substitution on the pyrimidine ring, which imparts distinct chemical and biological properties. This substitution enhances its potential for interactions with biological targets and its utility in synthetic chemistry.
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
ethyl 2-(2-aminoethyl)pyrimidine-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-2-14-9(13)7-5-11-8(3-4-10)12-6-7;/h5-6H,2-4,10H2,1H3;1H |
InChI Key |
HCNLRLCQKAYIGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.